molecular formula C12H12N2 B1329427 [1,1'-Biphenyl]-3,3'-diamine CAS No. 2050-89-7

[1,1'-Biphenyl]-3,3'-diamine

Cat. No.: B1329427
CAS No.: 2050-89-7
M. Wt: 184.24 g/mol
InChI Key: NDXGRHCEHPFUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-3,3’-diamine is an organic compound consisting of two benzene rings connected by a single bond, with amino groups attached to the 3 and 3’ positions of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-diamine typically involves the coupling of aryl halides with amines. One common method is the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a copper catalyst. Another approach is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-diamine often employs scalable methods such as the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of aryl boronic acids with aryl halides in the presence of a palladium catalyst and a base, producing high yields of the desired biphenyl derivative .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-3,3’-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include nitro biphenyls, substituted biphenyls, and various amine derivatives .

Scientific Research Applications

[1,1’-Biphenyl]-3,3’-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,3’-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

    Biphenyl: Lacks amino groups and has different chemical reactivity.

    [1,1’-Biphenyl]-4,4’-diamine: Has amino groups at different positions, leading to variations in chemical properties and applications.

    [1,1’-Biphenyl]-2,2’-diamine: Another positional isomer with distinct reactivity and uses.

Uniqueness: [1,1’-Biphenyl]-3,3’-diamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

3-(3-aminophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXGRHCEHPFUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174494
Record name (1,1'-Biphenyl)-3,3'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-89-7
Record name (1,1'-Biphenyl)-3,3'-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3,3'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Biphenyl]-3,3'-diamine
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,3'-diamine
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-3,3'-diamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-3,3'-diamine
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-3,3'-diamine
Reactant of Route 6
[1,1'-Biphenyl]-3,3'-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.